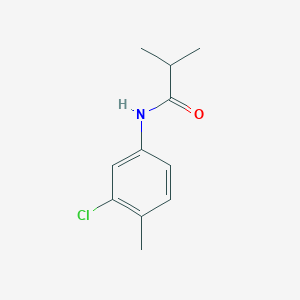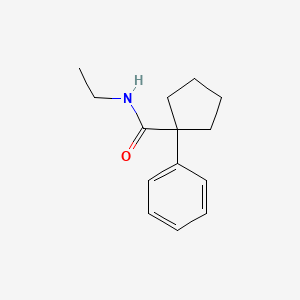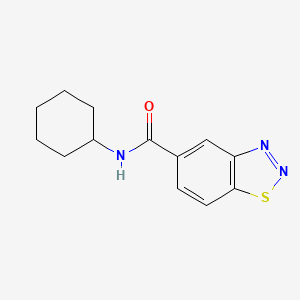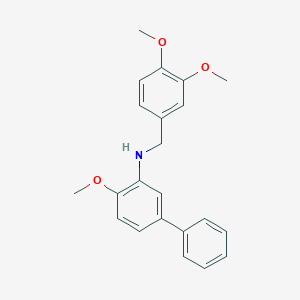
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDIC is a heterocyclic compound that belongs to the class of isoquinolines and is known for its unique chemical and physical properties.
Mécanisme D'action
The exact mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. This compound has also been shown to exhibit antifungal and antibacterial activities, suggesting its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for use in laboratory experiments. It has a relatively simple synthesis method, making it easily accessible for researchers. This compound is also stable under a range of conditions, allowing for easy storage and handling. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of this compound's potential as a chelating agent for the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid, which yields this compound.
Applications De Recherche Scientifique
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Propriétés
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOHPPTCHNTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354632 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89652-23-3 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)


![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)



![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)